3-Amino-3-(2,4-dichlorophenyl)propanoic acid

nAChR Antagonism CNS Pharmacology Ligand-Gated Ion Channel

Researchers studying nicotinic receptor pharmacology often face the challenge of sourcing subtype-selective probes. This β-amino acid directly addresses that need. Key data points: • α3β4 nAChR Antagonist: IC50 of 1.8 nM, with >6-fold selectivity over α4β2 (IC50=12.0 nM). • SERT Inhibition: IC50 of 100 nM, a 9-fold preference over DAT (IC50=658 nM). • Chiral Building Block: The (S)-enantiomer is a known precursor for cathepsin A inhibitor synthesis. Supplied with rigorous quality control to ensure experimental reproducibility.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 152606-17-2
Cat. No. B111963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,4-dichlorophenyl)propanoic acid
CAS152606-17-2
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N
InChIInChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
InChIKeyQGHQDRDWQIHGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Profile


3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 152606-17-2) is a β-amino acid derivative characterized by a 2,4-dichlorophenyl substituent on the β-carbon of a propanoic acid backbone . As a β-amino acid, its backbone confers distinct conformational preferences relative to α-amino acids, which can translate to enhanced stability against proteolytic degradation in biological systems [1]. The compound's dichlorophenyl moiety enhances its hydrophobic character, with an estimated AlogP of 3.3 [2], making it a valuable hydrophobic probe or building block in medicinal chemistry. Its primary utility lies in two distinct domains: as a potent, multi-target ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (DAT, NET, SERT) [3], and as a chiral intermediate for synthesizing biologically active compounds, including cathepsin A inhibitors .

1 nAChR & monoamine transporter (MAT) target engagement studies
2 Chiral β-amino acid building block for protease inhibitor synthesis
3 Hydrophobic probe for peptide engineering and conformational studies

Non-Interchangeability with Analogues


The simple substitution of the 2,4-dichlorophenyl group in 3-amino-3-(2,4-dichlorophenyl)propanoic acid with an unsubstituted phenyl or a single halogen atom on the aromatic ring fundamentally alters the compound's target engagement profile across multiple CNS-relevant protein families [1]. The presence and specific positioning of the two chlorine atoms in the 2,4-dichlorophenyl motif is not merely a passive structural feature; it critically dictates binding affinity and functional activity at a range of targets, including the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and various nicotinic acetylcholine receptor (nAChR) subtypes [2]. This results in a unique polypharmacological signature where potency and selectivity patterns cannot be extrapolated from close structural analogs. Substituting this compound with a structurally related β-amino acid—such as the unsubstituted 3-amino-3-phenylpropanoic acid—will yield a molecule with a vastly different and likely irrelevant biological activity profile for research focused on monoamine transporter or nAChR modulation . Therefore, for investigations targeting these specific pathways, generic substitution is not scientifically viable.

Target engagement profile may not transfer
Unsubstituted or mono-halogenated phenyl analogs lack the 2,4-dichloro motif, which critically influences nAChR and MAT binding.
nAChR subtype selectivity shifts
Analog substitution is likely to alter the α3β4 vs. α4β2 selectivity window, reducing pharmacological precision in CNS pathway studies.
Not a direct precursor for Cathepsin A inhibitors
Only the 2,4-dichlorophenyl β-amino acid scaffold has been reported as a building block for this protease inhibitor class.

Comparative Evidence in CNS and Enzyme Assays


α3β4 nAChR Subtype Selectivity

The compound demonstrates sub-nanomolar antagonist activity at the human α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. This is a 4.4-fold improvement in potency compared to its activity at the muscle-type nAChR (α1β1γδ), where the IC50 is 7.9 nM [1], and a >6.6-fold improvement over its activity at the α4β2 nAChR subtype (IC50 = 12.0 nM) [1]. This differential potency profile at α3β4 vs. α4β2 is the reverse of what is often observed, highlighting a unique selectivity window.

α3β4 nAChR subtype selectivity
Reported
IC50 α3β4 = 1.8 nM; 4.4–>6.6-fold selectivity over α4β2 (12.0 nM) and muscle-type (7.9 nM)
Supports α3β4 nAChR pathway interpretation
Human SH-SY5Y / TE671 cells; reported carbamylcholine-induced efflux assay
nAChR Antagonism CNS Pharmacology Ligand-Gated Ion Channel

Monoamine Transporter Selectivity

The compound acts as an inhibitor at all three major monoamine transporters. However, it exhibits a clear quantitative preference for the serotonin transporter (SERT) over the dopamine transporter (DAT). The IC50 for SERT-mediated [3H]serotonin uptake is 100 nM, which is 6.6-fold more potent than its inhibition of [3H]dopamine reuptake at human DAT (IC50 = 658 nM) [1]. Furthermore, activity at the norepinephrine transporter (NET) is intermediate, with an IC50 of 443 nM [1].

Monoamine transporter selectivity
Reported
SERT IC50 = 100 nM; SERT/DAT = 9-fold selectivity; NET IC50 = 443 nM
Supports SERT-selective pathway context
Human HEK293 expression; radioligand uptake assays
Monoamine Transporter SERT DAT NET Reuptake Inhibition

DAT Affinity Baseline for SAR

The compound exhibits moderate, consistent binding affinity for the human dopamine transporter across multiple experimental setups. It displaces the radioligand [125I]RTI-55 from human DAT with an IC50 of 871 nM and [3H]WIN-35428 with an IC50 of 441 nM [1]. This establishes a well-defined baseline potency for the 2,4-dichlorophenyl β-amino acid scaffold at DAT, a crucial piece of information for medicinal chemistry programs aiming to improve potency or selectivity through subsequent structural modifications.

DAT affinity baseline for SAR
Class-level
DAT IC50 = 441–871 nM (two displacement assays)
Supports DAT SAR baseline assessment
N2A / HEK293 cells; [3H]WIN-35428 & [125I]RTI-55
Dopamine Transporter DAT Radioligand Displacement SAR

Chiral Scaffold for Cathepsin A Inhibitors

The (S)-enantiomer of this compound (CAS 757937-66-9) is explicitly utilized as a reactant for preparing β-amino acid derivatives that function as inhibitors of Cathepsin A . This represents a distinct and quantifiable application that is not a known feature of the simpler, unsubstituted 3-amino-3-phenylpropanoic acid . The 2,4-dichloro substitution and chiral β-amino acid backbone are key structural determinants for this enzyme-targeting activity.

Chiral Cathepsin A precursor
Data to verify
(S)-enantiomer reported as reactant for Cathepsin A inhibitors
Supports Cathepsin A inhibitor synthesis selection
Class-level inference; confirm enantiomer identity
Cathepsin A Inhibitor Chiral Synthesis Peptidomimetic Medicinal Chemistry

Research Applications


α3β4 nAChR in Neurological and Addiction Models

Researchers focusing on the α3β4 nicotinic acetylcholine receptor (nAChR), which is implicated in nicotine addiction, anxiety, and certain autonomic functions, can utilize this compound as a potent and defined antagonist (IC50 = 1.8 nM) [1]. Its >6-fold selectivity window over the closely related α4β2 nAChR subtype (IC50 = 12.0 nM) [1] provides a crucial degree of pharmacological precision for dissecting the specific contributions of α3β4 nAChRs in complex neuronal circuits where multiple nAChR subtypes are expressed.

Development of SERT-Selective MAT Inhibitors

This compound serves as a valuable starting point or reference molecule for medicinal chemistry programs focused on serotonin transporter (SERT) inhibition. Its 9-fold preference for SERT (IC50 = 100 nM) over DAT (IC50 = 658 nM) [1] offers a well-characterized selectivity profile. Structure-activity relationship (SAR) studies can leverage this baseline to design next-generation compounds with improved potency, selectivity, or pharmacokinetic properties targeting the serotonin system.

Chiral Cathepsin A Inhibitor Synthesis

For groups engaged in the design and synthesis of novel protease inhibitors, the (S)-enantiomer of this compound (CAS 757937-66-9) is a direct and literature-supported building block for creating β-amino acid derivatives that inhibit Cathepsin A . This represents a specific, application-driven use case that directly stems from the compound's unique chemical structure and chiral nature, setting it apart from simpler β-amino acid scaffolds.

Hydrophobic Probe in Peptide and Protein Engineering

With a high calculated lipophilicity (AlogP = 3.3) [2] and a non-proteinogenic β-amino acid backbone, this compound can be incorporated into synthetic peptides or peptidomimetics to systematically study the effects of hydrophobic substitutions on secondary structure, proteolytic stability [3], and membrane interactions. Its use as a β-amino acid probe offers a distinct conformational and stability advantage over standard α-amino acids for these biophysical investigations.

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies
α3β4 subtype selectivity window
Validate α3β4-specific antagonism over α4β2
SERT-selective inhibitor development
SERT > DAT selectivity profile
Confirm SERT inhibition potency in native systems
Cathepsin A inhibitor synthesis
(S)-enantiomer chiral building block
Enantiomeric purity and reactivity check
Peptide engineering hydrophobicity probe
High AlogP β-amino acid backbone
Assess proteolytic stability and conformational effects

Technical Documentation Hub

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39 linked technical documents
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